molecular formula C8H19NSi B12538296 3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine CAS No. 676566-46-4

3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine

Cat. No.: B12538296
CAS No.: 676566-46-4
M. Wt: 157.33 g/mol
InChI Key: LYAFPMPOZSXDTQ-UHFFFAOYSA-N
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Description

3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine is an organosilicon compound characterized by the presence of a silicon atom bonded to a prop-2-en-1-yl group and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine typically involves the reaction of chloromethylsilane with sodium acrylate to form prop-2-en-1-ylmethylsilane. This intermediate is then subjected to dehydrohalogenation and dehydration reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted amines and silanes.

Scientific Research Applications

3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine involves its interaction with specific molecular targets. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex structures. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl(prop-2-en-1-yl)silane: Similar structure but lacks the amine group.

    3-[(tert-Butyldimethylsilyl)oxy]-propanol: Contains a silyl ether group instead of an amine.

    Dimethyl Dipropargylmalonate: Features a different functional group arrangement.

Uniqueness

3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine is unique due to the presence of both a silicon atom and an amine group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and materials science .

Properties

CAS No.

676566-46-4

Molecular Formula

C8H19NSi

Molecular Weight

157.33 g/mol

IUPAC Name

3-[dimethyl(prop-2-enyl)silyl]propan-1-amine

InChI

InChI=1S/C8H19NSi/c1-4-7-10(2,3)8-5-6-9/h4H,1,5-9H2,2-3H3

InChI Key

LYAFPMPOZSXDTQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCN)CC=C

Origin of Product

United States

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